molecular formula C14H11N5 B8325565 1-(1H-benzimidazol-2-ylmethyl)benzotriazole

1-(1H-benzimidazol-2-ylmethyl)benzotriazole

Cat. No. B8325565
M. Wt: 249.27 g/mol
InChI Key: CITBCYZJEBVHPS-UHFFFAOYSA-N
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Patent
US07030140B2

Procedure details

Benzotriazole (238 mg, 2 mmol) in 4 mL of anhydrous N,N-dimethylformamide was added sodium hydride (60% in mineral oil, 88 mg, 2.2 mmol). After stirring for 1 hour, 2-iodomethyl-1-methanesulfonyl benzimidazole (740 mg, 2.2 mmol) was added. The resulting solution was stirred for 6 hours, diluted with water, and extracted with diethyl ether. The combined extracts were dried over magnesium sulfate, and evaporated. To the residue was added 5 mL of methanol and hydrazine (0.5 mL), and stirred at 65° C. overnight. The solvent was evaporated and the residue was diluted with water and extracted with ethyl acetate. The combined extracts were dried over magnesium sulfate, and evaporated. The residue was purified by flash chromatography (EtOAc: hexane=1:1 to 2:1) to give 24 mg (5%) of 2-(1H-benzimidazol-2-ylmethyl)-2H-benzotriazole (IV), and 240 mg (48%) of 1-(1-benzimidazol-2-ylmethyl)-1H-benzotriazole (III) as solids.
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[H-].[Na+].I[CH2:13][C:14]1[N:18](S(C)(=O)=O)[C:17]2[CH:23]=[CH:24][CH:25]=[CH:26][C:16]=2[N:15]=1>CN(C)C=O.O>[NH:15]1[C:16]2[CH:26]=[CH:25][CH:24]=[CH:23][C:17]=2[N:18]=[C:14]1[CH2:13][N:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1.[N:15]1[C:16]2[CH:26]=[CH:25][CH:24]=[CH:23][C:17]=2[NH:18][C:14]=1[CH2:13][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
238 mg
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
88 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
740 mg
Type
reactant
Smiles
ICC1=NC2=C(N1S(=O)(=O)C)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
To the residue was added 5 mL of methanol and hydrazine (0.5 mL)
STIRRING
Type
STIRRING
Details
stirred at 65° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (EtOAc: hexane=1:1 to 2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)CN2N=C1C(=N2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)CN2N=NC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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